molecular formula C13H8N2O4 B13681968 3-Amino-6-Nitro-9H-Xanthone

3-Amino-6-Nitro-9H-Xanthone

Cat. No.: B13681968
M. Wt: 256.21 g/mol
InChI Key: OTOXBQWNYXLMOT-UHFFFAOYSA-N
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Description

3-Amino-6-nitro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens

Preparation Methods

The synthesis of 3-Amino-6-nitro-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the Ullmann reaction, where 3-acetamidophenol reacts with 2-chloro-5-nitrobenzoic acid to form 2-(3-aminophenoxy)-5-nitrobenzoic acid. This intermediate then undergoes dehydration to yield 3-Amino-6-nitro-9H-xanthen-9-one . Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-Amino-6-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-Amino-6-nitro-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 3-Amino-6-nitro-9H-xanthen-9-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit the release of histamine and leukotrienes from white blood cells, which is useful in anti-inflammatory applications .

Comparison with Similar Compounds

3-Amino-6-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives such as:

Properties

Molecular Formula

C13H8N2O4

Molecular Weight

256.21 g/mol

IUPAC Name

3-amino-6-nitroxanthen-9-one

InChI

InChI=1S/C13H8N2O4/c14-7-1-3-9-11(5-7)19-12-6-8(15(17)18)2-4-10(12)13(9)16/h1-6H,14H2

InChI Key

OTOXBQWNYXLMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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